2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
CAS No.: 921544-91-4
Cat. No.: VC4151726
Molecular Formula: C19H15Cl2N3O3S
Molecular Weight: 436.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921544-91-4 |
|---|---|
| Molecular Formula | C19H15Cl2N3O3S |
| Molecular Weight | 436.31 |
| IUPAC Name | 2,5-dichloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C19H15Cl2N3O3S/c1-2-28(26,27)18-10-9-17(23-24-18)12-3-6-14(7-4-12)22-19(25)15-11-13(20)5-8-16(15)21/h3-11H,2H2,1H3,(H,22,25) |
| Standard InChI Key | MZTMMVZESQCORT-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Introduction
2,5-Dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound with a molecular formula of C19H15Cl2N3O3S and a molecular weight of approximately 436.3 g/mol . This compound belongs to the class of benzamides and incorporates a pyridazine ring, which is a common motif in various pharmaceuticals due to its potential biological activities.
Synthesis
The synthesis of 2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. Although specific synthesis protocols for this compound are not widely documented, similar compounds often require the formation of the pyridazine ring through cyclization reactions involving hydrazines and carbonyl compounds, followed by further functionalization steps to introduce the ethylsulfonyl and benzamide moieties.
Spectroscopic Characterization
Like many organic compounds, the structural integrity and purity of 2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide would typically be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide detailed information about the molecular structure and help ensure the compound's identity and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume